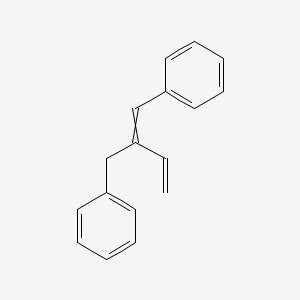
Benzene, 1,1'-(2-ethenyl-1-propene-1,3-diyl)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- is an organic compound with the molecular formula C17H16. This compound is characterized by the presence of two benzene rings connected by a 2-ethenyl-1-propene-1,3-diyl bridge. It is a derivative of benzene, which is a fundamental building block in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- typically involves the reaction of benzene derivatives with appropriate alkenes under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt), resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd or Pt catalyst, elevated pressure.
Substitution: HNO3, H2SO4, Cl2, Br2, AlCl3 catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene.
科学研究应用
Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles. The double bonds in the 2-ethenyl-1-propene-1,3-diyl bridge can undergo addition reactions, leading to the formation of new chemical bonds. These interactions can affect molecular pathways and cellular processes, making the compound a valuable tool in research.
相似化合物的比较
Similar Compounds
Benzene, 1,1’-(1,3-propanediyl)bis-: Similar structure but with a 1,3-propanediyl bridge.
Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Contains a 3-methyl-1-propene-1,3-diyl bridge.
Benzene, 1,1’-(1-ethenyl-1,3-propanediyl)bis-: Features a 1-ethenyl-1,3-propanediyl bridge.
Uniqueness
Benzene, 1,1’-(2-ethenyl-1-propene-1,3-diyl)bis- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. The presence of the 2-ethenyl-1-propene-1,3-diyl bridge allows for unique interactions and reactions that are not observed in its similar counterparts.
属性
CAS 编号 |
50366-05-7 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-benzylbuta-1,3-dienylbenzene |
InChI |
InChI=1S/C17H16/c1-2-15(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h2-13H,1,14H2 |
InChI 键 |
HRQGYUBBCWTVIJ-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=CC1=CC=CC=C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)
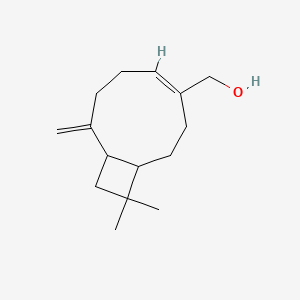
![2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile](/img/structure/B14655105.png)
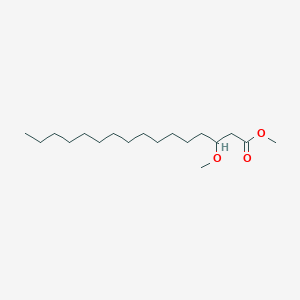
![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)

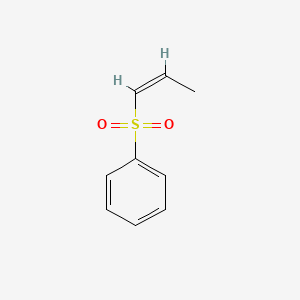
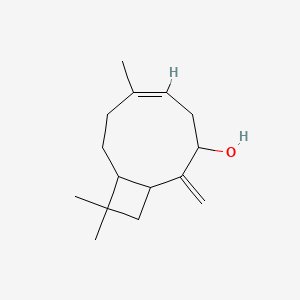

![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
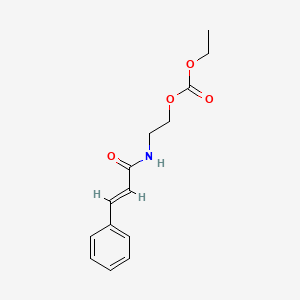
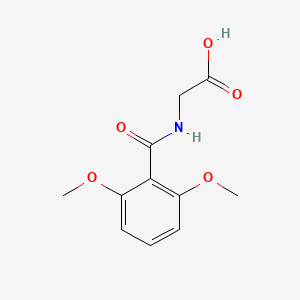
![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
